REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:2]=[CH2:3].B1C2CCCC1CCC2.[OH-:24].[Na+].OO>C1COCC1>[C:9]1([CH2:8][CH2:7][CH2:6][CH2:5][O:4][CH2:1][CH2:2][CH2:3][OH:24])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
Intermediate 11
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred 1 hour at 0° C. and 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether (25 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×15 mL) and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography on silica gel (hexane/AcOEt, 6:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCOCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |